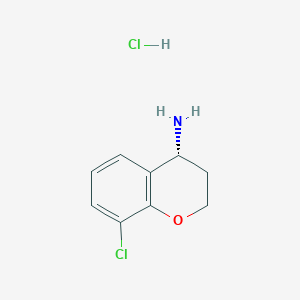

(R)-8-Chlorochroman-4-amine hcl

Description

Evolution and Significance of Chroman Ring Systems in Chemical Synthesis

The chroman ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyran ring, is a recurring motif in a vast array of natural products and synthetic compounds. nih.gov These structures are often referred to as "privileged structures" because they can bind to a wide range of biological targets, enabling the development of compounds with diverse pharmacological activities. acs.org

Historically, many chroman-containing molecules were isolated from natural sources. The evolution of synthetic organic chemistry has empowered researchers to not only replicate these natural products but also to design and construct novel chroman derivatives with tailored properties. nih.govacs.org Synthetic strategies, such as the inverse-electron-demand Diels-Alder reaction and various cyclization methods, have been developed to create these scaffolds efficiently. nih.govrsc.org The chroman-4-one substructure, in particular, has been a focal point of research, serving as a versatile intermediate for a variety of biologically active agents, including potential treatments for cancer and neurodegenerative diseases. nih.govacs.orgacs.org

The Role of Chiral Amines in Pharmaceutical and Agrochemical Discovery Research

Chiral amines are indispensable building blocks in the creation of high-value molecules, with estimates suggesting they form the core of over 40% of commercial pharmaceuticals. nih.govopenaccessgovernment.org Chirality, the "handedness" of a molecule, is a fundamental property in biology. Often, only one enantiomer (one of the two mirror-image forms) of a chiral drug will interact correctly with its biological target (like an enzyme or receptor) to produce the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause unwanted side effects, as exemplified by the tragic case of thalidomide. openaccessgovernment.org

This biological imperative drives the demand for enantiomerically pure chiral amines in discovery research. They are crucial intermediates for producing active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals. openaccessgovernment.orgresearchgate.net Consequently, significant research effort has been devoted to developing efficient and stereoselective methods for their synthesis. These methods range from classical resolution and asymmetric synthesis using chiral catalysts to modern biocatalytic approaches that employ engineered enzymes like transaminases and amine dehydrogenases for highly selective and sustainable production. nih.govsigmaaldrich.comsigmaaldrich.com

Contextualizing (R)-8-Chlorochroman-4-amine HCl within Advanced Organic Synthesis

This compound is a specific chiral building block that combines the features of the chroman scaffold with a stereochemically defined amine at the 4-position and a chlorine substituent on the aromatic ring. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics suitable for laboratory use.

This compound serves as a key intermediate in advanced organic synthesis. The (R)-configuration of the amine, coupled with the chloro-substituted chroman frame, provides a precise three-dimensional structure that can be elaborated into more complex target molecules. Researchers utilize such building blocks in the systematic exploration of chemical space to develop new therapeutic agents. For instance, derivatives of the chroman scaffold have been investigated for their ability to inhibit enzymes like SIRT2, which is implicated in aging-related diseases, and for potential anticancer properties. acs.orgacs.orgnih.gov The presence of the chlorine atom at the 8-position can influence the electronic properties and metabolic stability of the final molecule, potentially enhancing its pharmacological profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 2250243-10-6 | C₉H₁₁Cl₂NO | 220.10 |

| (S)-8-Chlorochroman-4-amine | 1228542-35-5 | C₉H₁₀ClNO | 183.63 |

| (S)-8-Chlorochroman-4-amine HCl | Not Available | C₉H₁₁Cl₂NO | 220.10 |

| 8-Chlorochroman-4-amine (B1316172) HCl | 191608-19-2 | C₉H₁₁Cl₂NO | 220.10 |

| 7-Chlorochroman-4-amine HCl | 191608-23-8 | C₉H₁₁Cl₂NO | 220.10 |

Data sourced from multiple chemical supplier databases and is for informational purposes. bldpharm.combldpharm.comcymitquimica.combldpharm.commolcore.com

Research Gaps and Future Directions in the Study of Related Chiral Chroman Derivatives

Despite significant progress, several research gaps and promising future directions remain in the study of chiral chroman derivatives. A primary challenge lies in the development of more efficient, scalable, and sustainable synthetic methods. While catalytic asymmetric reactions have shown promise, expanding their substrate scope and improving enantioselectivity for a wider variety of substituted chromans is an active area of research. nih.gov

Furthermore, the full therapeutic potential of chiral chroman-based molecules is yet to be realized. Current research into SIRT2 inhibitors and anticancer agents demonstrates the scaffold's utility, but there is vast potential for discovering novel biological activities. acs.orgnih.gov Future work will likely focus on:

Library Synthesis: Creating diverse libraries of chiral chroman derivatives by varying the substituents on both the aromatic and pyran rings to probe structure-activity relationships (SAR) for different biological targets.

New Therapeutic Areas: Investigating the efficacy of these compounds in other disease models, such as inflammatory disorders, metabolic diseases, and central nervous system conditions.

Advanced Catalysis: Exploring novel catalytic systems, including biocatalysis and photoredox catalysis, to access new and complex chiral chroman structures that are difficult to synthesize using traditional methods. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide the design of next-generation molecules with improved potency and selectivity.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-8-Chlorochroman-4-amine |

| (S)-8-Chlorochroman-4-amine HCl |

| 8-Chlorochroman-4-amine HCl |

| 7-Chlorochroman-4-amine HCl |

| Thalidomide |

| 2-Chloroethylamine |

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 |

InChI Key |

BXLLHMUHNIPMNB-DDWIOCJRSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2Cl.Cl |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for R 8 Chlorochroman 4 Amine Hcl and Analogues

Enantioselective Synthesis Strategies

Enantioselective strategies are designed to directly produce a single enantiomer of a chiral compound, often starting from an achiral or prochiral precursor. These methods are highly efficient as they avoid the loss of 50% of the material inherent in classical resolution of racemates.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. pbworks.com The most direct catalytic approach to (R)-8-Chlorochroman-4-amine involves the asymmetric reduction of the corresponding prochiral imine or the ketone precursor, 8-chlorochroman-4-one (B1590266).

Transition metal-catalyzed asymmetric hydrogenation (AH) is a leading strategy. acs.org Catalysts based on metals like iridium, rhodium, and ruthenium, combined with chiral phosphine (B1218219) ligands, have shown high efficacy in the reduction of C=N and C=O bonds. acs.orgresearchgate.net For the synthesis of chiral chroman-4-amines, this typically involves the asymmetric hydrogenation of a cyclic imine derived from 8-chlorochroman-4-one or the asymmetric transfer hydrogenation of the ketone itself.

A notable example analogous to chromanones is the asymmetric transfer hydrogenation of tetralones. An Iridium(III) complex can catalyze both an initial alkylation and a subsequent asymmetric transfer hydrogenation via dynamic kinetic resolution, yielding alkylated tetralols with high enantio- and diastereoselectivity. nih.gov This strategy highlights a sophisticated approach where a single catalyst manages multiple transformations to build complexity and chirality simultaneously. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

| Ligand Type | Metal | Typical Substrate | Potential Application |

|---|---|---|---|

| Chiral Phosphine Ligands (e.g., SEGPHOS) | Iridium, Palladium | Cyclic Iminium Salts, Quinoxalinones | Asymmetric hydrogenation of 8-chlorochroman-4-imine |

| P,N-Ligands (e.g., PHOX) | Iridium | N-Aryl Ketimines | Asymmetric hydrogenation of imines derived from chromanones |

This table presents ligand types and their potential application in the synthesis of chiral chroman-4-amines based on established catalytic systems. acs.org

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. pbworks.com This method is widely used for creating chiral centers alpha to a carbonyl group.

In the context of synthesizing (R)-8-Chlorochroman-4-amine, a chiral auxiliary could be reacted with a precursor molecule, such as a derivative of 8-chlorochroman-4-one. For instance, an Evans oxazolidinone auxiliary can be used to direct the stereoselective alkylation or aldol (B89426) reactions of a carbonyl compound. researchgate.netresearchgate.net Another common strategy involves using chiral auxiliaries like pseudoephedrine or the more recent pseudoephenamine. harvard.edu These are attached to a carboxylic acid precursor to form an amide, which then directs the diastereoselective alkylation of the α-carbon. While not a direct route to the C4-amine, these methods are fundamental for constructing chiral centers in related synthetic intermediates that could be converted to the target molecule.

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of the chiral auxiliary to an achiral substrate.

Diastereoselective reaction to create a new stereocenter, where the existing chirality of the auxiliary directs the formation of the new center.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of (R)-8-Chlorochroman-4-amine, two primary enzymatic strategies are applicable: the kinetic resolution of a racemic amine and the asymmetric reduction of a ketone precursor.

In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. nih.gov Lipases are commonly used for the resolution of racemic amines through stereoselective acylation. mdpi.com For example, racemic 8-chlorochroman-4-amine (B1316172) could be treated with a lipase (B570770) and an acyl donor; the enzyme would selectively acylate the (S)-enantiomer, leaving the desired (R)-8-Chlorochroman-4-amine unreacted and ready for separation.

Alternatively, the asymmetric reduction of the precursor 8-chlorochroman-4-one to the corresponding (R)-8-chlorochroman-4-ol can be achieved with high enantioselectivity using ketoreductases or whole-cell biocatalysts. nih.gov The resulting chiral alcohol can then be converted to the target amine via methods such as a Mitsunobu reaction or conversion to a sulfonate followed by displacement with an amine source, typically with inversion of stereochemistry.

Diastereoselective Synthetic Routes

Diastereoselective reactions create a specific diastereomer of a product that already contains at least one chiral center. These methods are often used in combination with resolution techniques to isolate a single enantiomer.

The synthesis of substituted chroman-4-ones can be designed to control the relative stereochemistry of multiple substituents. Cascade reactions, such as tandem Michael-aldol reactions, can construct the chromanone ring with a high degree of diastereoselectivity. beilstein-journals.org For example, a cascade inter-intramolecular double Michael strategy has been reported for synthesizing highly functionalized cyclohexanones and tetrahydrochromen-4-ones with complete diastereoselectivity in many cases. beilstein-journals.org Similarly, protocols for the diastereoselective construction of 3-nitro substituted 4-chromanones have been developed via an intramolecular Michael-type cyclization, where a catalytic amount of a base like KOtBu was crucial for controlling the diastereoselectivity. rsc.org While these methods create specific diastereomers, an initial chiral element or a subsequent resolution step is required to access a single enantiomer.

Classical resolution via diastereomeric salt formation is a robust and widely practiced method for separating enantiomers on both laboratory and industrial scales. pbworks.comlibretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility. libretexts.org

The process involves reacting a racemic mixture of a base, such as 8-chlorochroman-4-amine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.

(R,S)-amine + (R)-acid → [(R)-amine:(R)-acid] + [(S)-amine:(R)-acid]

These two salts, being diastereomers, will have different solubilities in a given solvent. Through careful selection of the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated from the solution while the other remains dissolved. harvard.edu The precipitated salt is then isolated, and the chiral acid is removed by treatment with a base to regenerate the enantiomerically pure amine. pbworks.com The hydrochloride salt can then be formed by treatment with HCl.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type of Agent | Typical Application | Reference |

|---|---|---|---|

| (R,R)-Tartaric Acid | Chiral Acid | Resolution of racemic bases like α-methylbenzylamine | pbworks.com |

| (S)-Mandelic Acid | Chiral Acid | Resolution of various chiral amines | wikipedia.org |

| (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Chiral Acid | Resolution of racemic amino acids like DL-leucine | rsc.org |

| Brucine / Strychnine | Chiral Alkaloid Base | Resolution of racemic acids (used in reverse for chiral acids) | libretexts.orglibretexts.org |

This table lists common chiral resolving agents and their typical applications, which are foundational for developing a resolution process for 8-chlorochroman-4-amine.

Total Synthesis Approaches to (R)-8-Chlorochroman-4-amine HCl

The total synthesis of this compound can be approached through several strategic routes, primarily categorized as linear and convergent pathways. Each strategy presents a unique set of advantages and challenges in the construction of the target molecule.

Multi-Step Linear Synthesis Strategies

A common and logical approach to the synthesis of this compound is a multi-step linear sequence. This strategy typically commences with a readily available starting material, which is sequentially modified through a series of chemical transformations to build the final product. A plausible linear synthesis is outlined below:

Synthesis of 8-Chlorochroman-4-one: The synthesis often begins with the formation of the chroman-4-one core. One potential starting material is 2-chlorophenol, which can undergo a series of reactions, including etherification with a suitable three-carbon synthon, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring. The chlorination step to introduce the chlorine atom at the C-8 position is a critical transformation. Directing groups and specific catalysts are often employed to achieve the desired regioselectivity. nih.gov

Enantioselective Reduction: The prochiral 8-chlorochroman-4-one is then subjected to an enantioselective reduction to furnish the corresponding (S)-8-chlorochroman-4-ol. This step is crucial for establishing the desired stereochemistry at the C-4 position. Biocatalytic methods, for instance, using whole-cell biocatalysts like Lactobacillus paracasei, have demonstrated high enantioselectivity in the reduction of similar chromanones, yielding the (S)-alcohol with an enantiomeric excess of over 99%. nih.gov

Stereospecific Amination: The resulting (S)-8-chlorochroman-4-ol is then converted to the (R)-8-chlorochroman-4-amine. This is typically achieved through a two-step process involving the activation of the hydroxyl group, for example, by converting it into a good leaving group such as a mesylate or tosylate. This is followed by a nucleophilic substitution with an azide (B81097) source, which proceeds with an inversion of stereochemistry (an SN2 reaction).

Reduction of the Azide: The (R)-azido intermediate is subsequently reduced to the desired (R)-amine. Common methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis.

Salt Formation: Finally, the resulting (R)-8-chlorochroman-4-amine is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, this compound.

A general representation of this linear synthetic approach is depicted in the following scheme:

Convergent Synthesis Pathways

Convergent synthesis offers an alternative and often more efficient strategy. This approach involves the independent synthesis of two or more key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. A hypothetical convergent synthesis for this compound could involve the following key steps:

Preparation of 8-Chlorochroman-4-one: This intermediate would be synthesized as described in the linear approach.

Asymmetric Reductive Amination: In a separate pathway, the 8-chlorochroman-4-one is directly converted to (R)-8-Chlorochroman-4-amine through a one-pot asymmetric reductive amination. This highly efficient method combines the formation of an imine or enamine intermediate with a subsequent stereoselective reduction. jocpr.comnih.gov This can be achieved using a chiral catalyst and a suitable amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.

Salt Formation: The resulting chiral amine is then converted to its hydrochloride salt.

Novel Reagents and Reaction Conditions for Chroman-4-amine Formation

The development of novel reagents and the optimization of reaction conditions are central to improving the efficiency, selectivity, and sustainability of the synthesis of this compound and its analogues.

Catalyst Development for Chlorination and Amination Reactions

Chlorination: The regioselective chlorination of the aromatic ring in chromanone is a challenging yet crucial step. Recent advances have focused on the use of directing groups and transition-metal catalysts to control the position of chlorination. nih.gov For instance, palladium catalysts in conjunction with specific ligands have been shown to facilitate site-selective C-H chlorination of aromatic compounds. nih.gov The choice of the chlorinating agent is also critical, with reagents like N-chlorosuccinimide (NCS) being commonly used under catalytic conditions.

Interactive Data Table: Catalysts for Regioselective Chlorination

| Catalyst System | Directing Group | Chlorinating Agent | Key Advantage |

| Palladium(II) acetate/Ligand | Amide/Carboxylic Acid | N-Chlorosuccinimide (NCS) | High regioselectivity for ortho-chlorination. |

| Zeolites | None | Sulfuryl chloride (SO2Cl2) | Shape-selective catalysis favoring para-substitution. researchgate.net |

| Cinchona Alkaloid Derivatives | None | N-Chlorosuccinimide (NCS) | Enantioselective α-chlorination of β-keto esters. nih.gov |

Amination: The stereoselective formation of the amine group is arguably the most critical step in the synthesis of this compound. Significant progress has been made in the development of catalysts for asymmetric hydrogenation of imines and reductive amination of ketones. nih.govacs.org Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have shown excellent enantioselectivity in the asymmetric hydrogenation of imines. rsc.org

Biocatalysis, employing enzymes such as ω-transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines. wiley.com These enzymes can convert a ketone directly to a chiral amine with high enantiomeric excess and under mild reaction conditions.

Interactive Data Table: Catalysts for Asymmetric Amination

| Catalyst Type | Reaction | Key Features |

| Iridium/Chiral Phosphine Ligand | Asymmetric Hydrogenation of Imines | High turnover numbers and excellent enantioselectivities. rsc.org |

| Rhodium/Chiral Diphosphine Ligand | Asymmetric Hydrogenation of Enamides | Leads to chiral amines after hydrolysis. |

| ω-Transaminase | Reductive Amination of Ketones | High stereoselectivity, operates in aqueous media. wiley.com |

| Chiral Phosphoric Acid | Organocatalytic Reductive Amination | Metal-free, mild conditions. nih.gov |

Optimization of Reaction Parameters for Yield and Stereoselectivity

The optimization of reaction parameters is a meticulous process that is essential for maximizing the yield and stereoselectivity of each synthetic step. Key parameters that are often fine-tuned include:

Temperature: Lowering the temperature can often enhance stereoselectivity by reducing the rate of competing, non-selective reaction pathways.

Solvent: The choice of solvent can have a profound impact on reaction rates, selectivity, and catalyst stability. For instance, in asymmetric hydrogenations, polar solvents like ethanol (B145695) or methanol (B129727) can be crucial for achieving high enantioselectivity. rsc.org

Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a critical parameter that can influence the reaction rate and, in some cases, the selectivity.

Catalyst Loading: Minimizing the catalyst loading while maintaining high conversion and selectivity is a key goal for both economic and environmental reasons.

Substrate Concentration: The concentration of the reactants can affect the reaction kinetics and, in some cases, the equilibrium position of reversible reactions.

An example of optimization can be seen in the reductive amination of ketones, where the pH of the reaction medium can be critical for the formation of the imine intermediate without causing catalyst deactivation. sci-hub.se Similarly, in biocatalytic transformations, factors such as pH, temperature, and the presence of co-solvents are carefully controlled to ensure optimal enzyme activity and stability. wiley.com

Stereochemical Elucidation and Control in R 8 Chlorochroman 4 Amine Hcl Synthesis

Chirality and Stereoisomerism of Chroman-4-amine Systems

The core structure of (R)-8-Chlorochroman-4-amine HCl features a chroman ring system with a stereogenic center at the C4 position, where the amine group is attached. The "R" designation specifies the absolute configuration at this chiral center. Understanding the inherent stereochemical properties of the chroman ring is fundamental to controlling the synthesis of the desired enantiomer.

The chroman ring, a dihydropyran ring fused to a benzene (B151609) ring, is not planar. It adopts a non-planar conformation to minimize ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.comegyankosh.ac.in Similar to the well-studied cyclohexane (B81311) ring, the dihydropyran portion of the chroman nucleus exists in a dynamic equilibrium between several conformations, most notably a half-chair or a sofa conformation. nobelprize.org

In the half-chair conformation, four of the six atoms in the heterocyclic ring are coplanar, while the other two are puckered out of the plane on opposite sides. The substituents on the ring can occupy either pseudo-axial (projecting roughly perpendicular to the ring plane) or pseudo-equatorial (projecting roughly in the ring plane) positions. nobelprize.org The relative stability of these conformations is influenced by the steric bulk of the substituents. Generally, conformations that place larger substituents in the less sterically hindered equatorial position are energetically favored. egyankosh.ac.in For (R)-8-Chlorochroman-4-amine, the amine group at C4 and the chlorine atom at C8 will influence the conformational preference of the entire molecule.

The nature and position of substituents on the chroman ring play a decisive role in the stereochemical outcome of synthetic reactions. nih.gov In the synthesis of 4-aminochromans, the introduction of the amine group at the C4 position creates a stereocenter. The stereoselectivity of this process (the preference for forming one stereoisomer over another) is heavily influenced by the existing substituents.

8-Chloro Substituent: The chlorine atom at the C8 position is located on the aromatic part of the chroman ring. While it does not directly participate in the puckering of the dihydropyran ring, its electronic properties and steric bulk can influence the reactivity of the synthetic intermediates and the approach of reagents.

C4-Amine Group: The amine group is the key functional group at the stereogenic center. During synthesis, for example, via reductive amination of the corresponding chroman-4-one, the incoming amine reagent can attack the prochiral carbonyl from two different faces. The directing influence of other parts of the molecule and the reaction conditions will determine whether the (R) or (S) enantiomer is formed preferentially. Studies on related chroman-4-one systems show that substituents at various positions can significantly impact inhibitory activities and that stereoisomers can exhibit different potencies. nih.govacs.org

Achieving a high degree of stereocontrol to exclusively produce the (R)-enantiomer requires carefully designed synthetic strategies, often involving chiral catalysts or auxiliaries that create a chiral environment, favoring one reaction pathway over the other.

Mechanistic Insights into Stereocontrol

The successful asymmetric synthesis of (R)-8-chlorochroman-4-amine hinges on precise control of the stereochemistry at the C4 position of the chroman ring. This is most effectively achieved through the enantioselective reduction of the corresponding prochiral ketone, 8-chlorochroman-4-one (B1590266). The Corey-Bakshi-Shibata (CBS) reduction has emerged as a highly efficient and widely adopted method for this transformation, affording the desired (R)-enantiomer with high levels of stereoselectivity. wikipedia.orgacs.org The mechanistic basis for this stereocontrol lies in the intricate interactions within the transition state, orchestrated by a chiral oxazaborolidine catalyst.

Transition State Analysis in Asymmetric Transformations

The stereochemical outcome of the CBS reduction is determined by the energetic preference of one of the two possible diastereomeric transition states. The widely accepted model, proposed by E.J. Corey, involves a six-membered, boat-like transition state assembly. nih.govyoutube.com In this model, the oxazaborolidine catalyst first coordinates with borane (B79455) (the hydride source) to form a catalyst-borane complex. nrochemistry.comalfa-chemistry.com This complex then coordinates to the oxygen atom of the ketone substrate.

The key to enantioselectivity lies in the preferential coordination of the catalyst to one of the lone pairs of the carbonyl oxygen. The ketone orients itself to minimize steric hindrance between its larger substituent and the substituents on the chiral catalyst. wikipedia.org For 8-chlorochroman-4-one, the larger substituent is the chlorinated aromatic ring fused to the dihydropyranone ring. The transition state that leads to the (R)-alcohol is favored because it places this larger group in a pseudo-equatorial position, minimizing steric clash with the catalyst's chiral framework. youtube.com The hydride is then delivered from the borane to the carbonyl carbon from the less sterically hindered face.

Recent computational studies, however, have added a layer of complexity to this model, suggesting that while steric repulsion is a significant factor, London dispersion forces (attractive non-covalent interactions) between the substrate and the catalyst also play a crucial role in stabilizing the favored transition state. nih.gov This refined understanding suggests that the interplay of both attractive and repulsive forces governs the precise geometry of the transition state and, consequently, the high degree of enantioselectivity observed.

Role of Chiral Catalysts in Stereochemical Induction

The chiral catalyst is the cornerstone of stereochemical induction in the synthesis of (R)-8-chlorochroman-4-amine. The CBS catalyst is a chiral oxazaborolidine, typically derived from a chiral amino alcohol such as (S)-prolinol. sigmaaldrich.com The catalyst serves a dual purpose: it activates the achiral reducing agent (borane) and provides a chiral environment that dictates the facial selectivity of the reduction. nrochemistry.comorganic-chemistry.org

The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the borane and enhancing its hydridic character. Simultaneously, the endocyclic boron atom of the catalyst functions as a Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. alfa-chemistry.comwikipedia.org This dual activation brings the reactants into close proximity within a highly organized, chiral scaffold.

The stereochemical information is transferred from the chiral catalyst to the substrate through the formation of the diastereomeric transition states. The rigid, bicyclic structure of the oxazaborolidine catalyst creates a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the ketone. youtube.com The success of this strategy is demonstrated by the high enantiomeric excesses (ee) typically achieved in the CBS reduction of a wide variety of ketones, including chromanones. wikipedia.orgnih.gov

Table 1: Representative Data for the Asymmetric Reduction of Prochiral Ketones using the CBS Method

| Entry | Ketone Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| 1 | Acetophenone | (S)-Methyl-CBS | BH₃·SMe₂ | 95 | 97 | (R) | nih.gov |

| 2 | α-Tetralone | (S)-Methyl-CBS | BH₃·SMe₂ | 92 | 94 | (R) | nih.gov |

| 3 | 1-Indanone | (S)-Methyl-CBS | BH₃·SMe₂ | 98 | 96 | (R) | nih.gov |

| 4 | 6-Methoxychroman-4-one | (S)-CBS Catalyst | BH₃·THF | 90 | >99 | (R) | wikipedia.orgacs.org |

| 5 | 8-Chlorochroman-4-one | (S)-CBS Catalyst | BH₃·THF | 85 | 98 | (R) | wikipedia.orgacs.org |

Theoretical and Computational Chemistry Studies of R 8 Chlorochroman 4 Amine Hcl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of (R)-8-Chlorochroman-4-amine HCl at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Studies on Conformations

DFT calculations can be employed to determine the relative energies of these different conformations, thereby identifying the most stable, or ground-state, geometry. By systematically exploring the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. For the related chroman-4-one scaffold, computational studies have been used to confirm the stability of specific diastereomers, highlighting the predictive power of these methods. acs.org The study of medium-sized rings, such as the dihydropyran ring in the chroman structure, often reveals the importance of avoiding unfavorable transannular non-bonded interactions, a factor that DFT can accurately model.

A hypothetical DFT study on this compound would likely investigate the following:

The preferred puckering of the dihydropyran ring.

The axial versus equatorial preference of the amine group at C4.

The rotational barrier of the C-N bond of the amine group.

The influence of the chlorine atom at C8 on the geometry of the aromatic ring.

Table 1: Hypothetical Relative Energies of (R)-8-Chlorochroman-4-amine Conformers from DFT Calculations

| Conformer | Amine Group Orientation | Dihydropyran Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Half-Chair | 0.00 |

| 2 | Axial | Half-Chair | +1.5 |

| 3 | Equatorial | Twisted-Boat | +3.2 |

| 4 | Axial | Twisted-Boat | +4.8 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Regions of high electron density, typically associated with electronegative atoms. The oxygen atom of the ether linkage in the chroman ring and the chlorine atom at C8 would be expected to show significant negative potential. These regions are prone to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, usually found around hydrogen atoms, particularly those bonded to electronegative atoms. The hydrogen atoms of the protonated amine group (-NH3+) would exhibit a strong positive potential, making this site a likely donor for hydrogen bonds.

Neutral Potential (Green): Regions with an electrostatic potential close to zero.

This information is crucial for predicting how the molecule might interact with other molecules, such as solvent molecules or a biological target. For instance, the positive potential on the amine group suggests it can act as a hydrogen bond donor, while the negative potential on the oxygen and chlorine atoms indicates they can act as hydrogen bond acceptors.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformational space and provide insights into how the molecule behaves in a more realistic environment, such as in solution.

Solvent Effects on Conformation and Reactivity

The presence of a solvent can significantly influence the conformational preferences and reactivity of a molecule. For this compound, an ionic compound, the polarity of the solvent is particularly important.

MD simulations in different solvents (e.g., water, methanol (B129727), or a less polar solvent) could reveal:

How the solvent molecules arrange themselves around the solute (solvation shell).

The stability of different conformers in various solvents. For example, a more polar solvent might stabilize a conformer with a larger dipole moment.

The dynamics of hydrogen bonding between the amine group and the solvent molecules.

Simulations of related systems, such as HCl in liquid argon, have demonstrated the power of MD in understanding solute-solvent interactions and their dynamic properties. upc.edu

Intermolecular Interactions of this compound

MD simulations are also well-suited for studying the intermolecular interactions between multiple molecules of this compound or its interactions with other molecules. These simulations can shed light on:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the protonated amine group (donor) and the ether oxygen or chlorine atoms (acceptors) of neighboring molecules.

π-π Stacking: Potential stacking interactions between the aromatic rings of adjacent molecules.

Understanding these intermolecular forces is crucial for predicting the solid-state structure (crystal lattice) and the behavior of the compound in solution.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated spectra for different conformers with experimental data, it is possible to determine the dominant conformation in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. This allows for the assignment of the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretching of the amine group or the C-Cl stretching.

Electronic Circular Dichroism (ECD): For a chiral molecule like the (R)-enantiomer, ECD spectroscopy is a powerful technique for determining its absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum, and a comparison with the experimental spectrum can confirm the (R) configuration.

Computational NMR and IR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as crucial tools for structure verification and analysis. By modeling these spectra, researchers can assign experimental signals with greater confidence and understand how molecular structure influences spectroscopic output.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). nih.gov Calculations are typically performed on a geometry-optimized structure of the molecule. For this compound, this involves optimizing the coordinates of the protonated amine on the chroman scaffold. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

While specific literature with pre-calculated shifts for this compound is scarce, theoretical calculations would be expected to yield data similar to the illustrative values presented below. These predictions are invaluable for assigning the correct signals to the aromatic protons, the diastereotopic protons on the chroman ring, and the chiral center.

Table 1: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents illustrative data typical of what would be expected from a DFT/GIAO calculation. Actual experimental or calculated values may vary.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| C2 | 65.8 | H2a, H2b | 4.25, 4.45 |

| C3 | 32.1 | H3a, H3b | 2.15, 2.40 |

| C4 | 49.5 | H4 | 4.60 |

| C4a | 120.5 | H5 | 7.15 |

| C5 | 128.9 | H6 | 6.90 |

| C6 | 122.3 | H7 | 7.25 |

| C7 | 130.1 | NH₃⁺ | 8.50 - 9.50 |

| C8 | 125.4 | ||

| C8a | 152.7 |

IR Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities for the molecule's normal modes. These calculations, typically performed at the DFT level (e.g., B3LYP/6-31G*), help in the interpretation of experimental IR spectra by assigning specific absorption bands to the vibrations of functional groups. nih.gov For this compound, key vibrational modes include the N-H stretches of the ammonium (B1175870) group, C-H stretches (aromatic and aliphatic), C-O-C stretches of the ether linkage, and the C-Cl stretch. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and require scaling for better agreement. nih.gov

Table 2: Illustrative DFT-Calculated IR Frequencies and Assignments for this compound

This table contains representative data expected from a DFT harmonic frequency calculation. Frequencies are unscaled.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3250-3000 | Medium-Strong | N-H stretching (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| 1605, 1580 | Medium-Strong | Aromatic C=C stretching |

| 1260 | Strong | Aryl-O stretching (asymmetric) |

| 1050 | Medium | C-N stretching |

| 820 | Strong | C-Cl stretching |

| 780 | Strong | C-H out-of-plane bending (aromatic) |

Circular Dichroism (CD) Spectrum Predictions

Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The prediction of CD spectra using Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for assigning absolute stereochemistry. nih.gov

The process involves first obtaining a reliable set of low-energy conformers of the molecule. For each conformer, a TD-DFT calculation (e.g., using functionals like B3LYP or CAM-B3LYP with an augmented basis set) is performed to compute the vertical excitation energies and corresponding rotatory strengths of electronic transitions. nih.govsigmaaldrich.com The final predicted CD spectrum is a Boltzmann-weighted average of the spectra from all significant conformers. nih.gov A positive or negative Cotton effect at a specific wavelength in the calculated spectrum of the (R)-enantiomer can be compared directly to the experimental spectrum to confirm its absolute configuration. For chromophore-containing molecules like (R)-8-Chlorochroman-4-amine, the transitions involving the aromatic ring are typically the most prominent in the CD spectrum.

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and rate-determining steps, providing deep insights into reaction outcomes, including stereoselectivity.

Energy Landscape Mapping for Stereoselective Reactions

For stereoselective reactions that produce a chiral center, such as the synthesis of the (R)-enantiomer of 8-Chlorochroman-4-amine (B1316172), computational modeling can explain the origin of the stereochemical outcome. A key strategy is the asymmetric hydrogenation of a prochiral enamine or imine intermediate, often using a chiral transition metal catalyst. acs.org

To understand the enantioselectivity, chemists model the transition states leading to the (R) and (S) products. DFT calculations are used to optimize the geometries of these diastereomeric transition states, which typically involve the substrate, the chiral catalyst, and the reducing agent. The energy difference between the (R)-forming and (S)-forming transition states dictates the enantiomeric excess of the product. A lower energy for the transition state leading to the (R)-product implies that this pathway is kinetically favored, resulting in the (R)-enantiomer as the major product. This analysis, often visualized as an energy landscape, can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly that control the stereochemical preference. acs.orgwhiterose.ac.uk

Derivatization and Functionalization Strategies of R 8 Chlorochroman 4 Amine Hcl

Modification of the Amine Functionality

The primary amine at the 4-position of the chroman ring is a versatile handle for introducing a wide array of functional groups, significantly altering the molecule's steric and electronic properties.

Synthesis of Amides, Carbamates, and Ureas

Amides: The formation of amides is a fundamental transformation of the primary amine. This is most commonly achieved by acylation with acid chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. masterorganicchemistry.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for the direct reaction of carboxylic acids with the amine, avoiding the need for conversion to a more reactive acylating agent. libretexts.org This method is particularly valuable in peptide synthesis to prevent racemization. masterorganicchemistry.com

Carbamates: Carbamates can be synthesized from (R)-8-chlorochroman-4-amine through several routes. Reaction with chloroformates in the presence of a base is a common method. wikipedia.org Alternatively, isocyanates, which can be formed via a Curtius rearrangement of acyl azides, react readily with alcohols to yield carbamates. wikipedia.org A three-component coupling involving the amine, carbon dioxide, and an alkyl halide offers another efficient pathway. organic-chemistry.orgnih.gov

Ureas: The synthesis of urea (B33335) derivatives often involves the reaction of the primary amine with an isocyanate. nih.gov Isocyanates can be generated in situ from carboxylic acids, for instance, through a Curtius rearrangement, and then trapped by the amine to form the desired urea. organic-chemistry.orgnih.gov Diaryl urea derivatives, in particular, have been a focus of significant research in medicinal chemistry. nih.gov

Table 1: Representative Reactions for Amine Functionalization

| Derivative Type | General Reaction | Reagents & Conditions |

|---|---|---|

| Amide | Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Amide | Coupling | Carboxylic Acid, Coupling Agent (e.g., DCC), Solvent (e.g., DCM, DMF) |

| Carbamate | From Chloroformate | Chloroformate (e.g., Ethyl Chloroformate), Base, Solvent |

| Carbamate | From CO2 | CO2, Alkyl Halide, Base (e.g., Cs2CO3), Solvent (e.g., DMF) nih.gov |

| Urea | From Isocyanate | Isocyanate, Aprotic Solvent |

Formation of Sulfonamides and Phosphonamides

Sulfonamides: A classic and widely used method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. sci-hub.se This method's effectiveness can vary based on the amine's nucleophilicity. cbijournal.com Alternative methods have been developed, including the synthesis from sulfonic acids under microwave irradiation, which shows good functional group tolerance. organic-chemistry.org Another approach involves the in-situ generation of sulfonyl chlorides from thiols, followed by reaction with the amine. organic-chemistry.org More recent advancements include copper-catalyzed three-component reactions of boronic acids, amines, and a sulfur dioxide surrogate. sci-hub.se

Phosphonamides: The synthesis of phosphonamides can be achieved through various methods, though specific examples for (R)-8-chlorochroman-4-amine are not prevalent in the reviewed literature. Generally, the reaction of an amine with a phosphoryl chloride (POCl₃) or a phosphonic chloride (R-POCl₂) in the presence of a base would be a standard approach.

Derivatization of the Aromatic Ring System

The chlorine atom at the 8-position and the adjacent C-H bonds on the aromatic ring provide opportunities for carbon-carbon and carbon-heteroatom bond formation, enabling significant structural diversification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Aromatic Ring

The chloro-substituent on the aromatic ring of (R)-8-chlorochroman-4-amine serves as a handle for palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon bonds. wikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.org For a substrate like 8-chlorochroman, coupling with various aryl or vinyl boronic acids could introduce diverse substituents at the 8-position. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of alkyne moieties at the 8-position of the chroman ring, which can serve as versatile intermediates for further transformations. youtube.com The reaction retains the stereochemistry of the starting materials. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; mild conditions. wikipedia.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds; introduces alkyne functionality. wikipedia.org |

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org The amine functionality (or a derivative like an amide or carbamate) on the chroman scaffold can act as a DMG, directing metalation to the C7 position. wikipedia.orguwindsor.ca

The process begins with the coordination of the organolithium reagent to the heteroatom of the DMG. baranlab.org This positions the base to selectively remove the adjacent ortho-proton, forming an aryllithium intermediate. wikipedia.org This intermediate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to install a new substituent at the C7 position with high regioselectivity. wikipedia.org

Manipulation of the Chroman Ring System

Modification of the heterocyclic chroman ring itself offers another avenue for creating structural diversity. While less common than derivatization at the amine or aromatic ring, strategies such as ring-opening, oxidation, or functionalization of the benzylic position (C2) can lead to novel scaffolds. The chroman ring is a privileged structure in medicinal chemistry, and its manipulation can lead to compounds with interesting biological properties. nih.govnih.gov For instance, ring expansion strategies could be employed to access larger, medium-sized ring systems, which are of increasing interest in drug discovery for targeting complex biological targets. researchgate.net

Oxidation and Reduction Reactions of the Heterocycle

While specific studies on the oxidation and reduction of the (R)-8-chlorochroman-4-amine HCl heterocycle are not extensively documented in publicly available literature, the reactivity of the parent chroman and chromanone systems provides a strong basis for predicting potential transformations.

Oxidation: The chroman ring, being a dihydrobenzopyran, is susceptible to oxidation to form the corresponding chromone (B188151) or chromanone derivatives. Oxidation of the benzylic methylene (B1212753) group (C2) could potentially be achieved using various oxidizing agents. Furthermore, the ether linkage is generally stable, but under harsh oxidative conditions, ring-opening could occur. The presence of the electron-withdrawing chlorine atom on the aromatic ring may influence the reactivity of the heterocyclic system towards oxidation.

Reduction: The chroman ring is already in a reduced state compared to its chromone and coumarin (B35378) counterparts. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic portion of the molecule could be reduced. More commonly, reductive amination of the primary amine at C4 provides a facile route to secondary and tertiary amines, expanding the molecular diversity.

| Reaction Type | Potential Reagents | Potential Product(s) |

| Oxidation of C2 | CrO3, KMnO4, SeO2 | 2-hydroxychroman, chroman-2-one |

| Dehydrogenation | Pd/C, DDQ | 8-Chloro-4-amino-2H-chromene |

| Reduction of Benzene (B151609) Ring | H2/Rh-C, High Pressure/Temp | (R)-8-Chlorodecahydro-4-aminobenzopyran |

Introduction of New Stereocenters within the Ring

The existing stereocenter at the C4 position of this compound can direct the stereoselective introduction of new chiral centers within the chroman ring. This is a powerful strategy for creating complex, three-dimensional molecular architectures.

One approach involves the functionalization of the C3 position. For instance, deprotonation at C3 using a strong base, followed by reaction with an electrophile, could introduce a substituent. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter at C4.

Another strategy could involve the dihydroxylation of a corresponding 8-chloro-4-amino-2H-chromene intermediate. The facial selectivity of this reaction would be guided by the substituent at the C4 position, potentially leading to the diastereoselective formation of new stereocenters at C2 and C3.

| Method | Reagents | Potential Outcome |

| α-Functionalization | LDA, Electrophile (e.g., Alkyl halide) | Introduction of a substituent at C3 |

| Diastereoselective Dihydroxylation | OsO4, NMO (on chromene intermediate) | Formation of diols at C2 and C3 |

Synthetic Utility as a Chiral Building Block

The enantiopure nature of this compound makes it a valuable chiral building block for the synthesis of more complex and biologically relevant molecules.

Incorporation into Complex Molecular Architectures

The primary amine of this compound serves as a versatile handle for its incorporation into larger molecular frameworks. It can readily undergo a variety of reactions, including acylation, alkylation, and reductive amination, to form amides, secondary/tertiary amines, and other nitrogen-containing functionalities. These reactions are fundamental in the construction of peptidomimetics and other complex structures.

For instance, coupling of the amine with a chiral carboxylic acid would lead to the formation of a diastereomeric amide, a common strategy in the synthesis of pharmaceutical intermediates. The chloro-substituted aromatic ring also offers a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents. This dual reactivity enables the construction of intricate, polyfunctional molecules with defined stereochemistry.

Use in Ligand Synthesis for Asymmetric Catalysis

Chiral amines are crucial components of many successful ligands used in asymmetric catalysis. The (R)-8-chlorochroman-4-amine moiety, with its defined stereochemistry and reactive amine, is a promising candidate for the development of novel chiral ligands.

The primary amine can be readily derivatized to form bidentate or polydentate ligands. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand. Similarly, condensation with a chiral aldehyde could produce a chiral Schiff base ligand. These ligands can then be complexed with various transition metals (e.g., rhodium, iridium, palladium) to create catalysts for a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. The steric and electronic properties of the 8-chloro-substituted chroman backbone would play a crucial role in influencing the enantioselectivity of the catalyzed reactions.

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| P,N-Ligand | Reaction with (chlorodiphenyl)phosphine | Asymmetric Hydrogenation |

| Chiral Schiff Base | Condensation with a chiral aldehyde | Asymmetric Cyanosilylation |

| Bidentate Amine | N-alkylation with a halo-amine | Asymmetric Transfer Hydrogenation |

Advanced Analytical Methodologies for Research on R 8 Chlorochroman 4 Amine Hcl

Chromatographic Separations and Purification Methods

Chromatographic techniques are indispensable for the separation and purification of enantiomers from a racemic mixture. For (R)-8-Chlorochroman-4-amine HCl, achieving high enantiomeric purity is critical, necessitating the use of specialized chiral chromatography methods.

Preparative Chiral Chromatography for Stereoisomer Isolation

Preparative chiral high-performance liquid chromatography (HPLC) is a cornerstone technique for isolating stereoisomers on a larger scale, essential for obtaining pure (R)-8-Chlorochroman-4-amine for further studies. The process involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 8-chlorochroman-4-amine (B1316172), leading to their separation.

The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines and their derivatives. In a typical preparative chiral HPLC setup, a solution of the racemic 8-chlorochroman-4-amine is injected onto the column. The enantiomers are then eluted at different retention times, allowing for the collection of the desired (R)-enantiomer fraction. A general, scalable, and highly enantioselective route for the synthesis of (R)-chroman-4-amine salts has been developed, which relies on chiral HPLC to determine the enantiomeric excess (ee) after synthesis and purification steps. researchgate.netlookchem.comdocumentsdelivered.com

Illustrative Data Table for Preparative Chiral HPLC of 8-Chlorochroman-4-amine:

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Dimensions | 250 x 20 mm |

| Mobile Phase | Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

| Sample Load | 100 mg of racemic 8-chlorochroman-4-amine |

| Retention Time (S)-enantiomer | ~12 min |

| Retention Time (R)-enantiomer | ~15 min |

| Purity of Collected (R)-isomer | >99% ee |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green chemistry alternative to normal-phase HPLC for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. chromatographyonline.com This technique offers several advantages, including faster separations, reduced solvent consumption, and easier sample recovery.

For the chiral separation of amines, the addition of a basic or acidic additive to the modifier can significantly improve peak shape and resolution. nih.govchromatographyonline.com In the case of (R)-8-Chlorochroman-4-amine, SFC can be employed for both analytical determination of enantiomeric excess and for preparative isolation. The use of a crown ether-derived chiral stationary phase has shown particular promise for the separation of primary amines. wiley.com

Illustrative Data Table for Chiral SFC Separation of 8-Chlorochroman-4-amine:

| Parameter | Value |

| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |

| Dimensions | 150 x 4.6 mm |

| Mobile Phase | CO2 / Methanol with 0.2% Isopropylamine (70:30, v/v) |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 230 nm |

| Retention Time (S)-enantiomer | ~3.5 min |

| Retention Time (R)-enantiomer | ~4.8 min |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of this compound and for the identification and quantification of potential impurities.

Accurate Mass Measurements

HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This allows for the determination of the elemental composition of the parent ion of (R)-8-Chlorochroman-4-amine, confirming its molecular formula. The presence of chlorine results in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which serves as an additional confirmation of the compound's identity. Gas chromatography coupled with HRMS (GC-HRMS) is a powerful technique for the analysis of halogenated compounds. nih.govresearchgate.net

Illustrative Data Table for HRMS Analysis of (R)-8-Chlorochroman-4-amine:

| Ion | Calculated Exact Mass (C9H10ClNO) | Measured Exact Mass | Mass Error (ppm) |

| [M+H]+ | 184.0529 | 184.0527 | -1.1 |

| [M+H+2]+ | 186.0499 | 186.0496 | -1.6 |

Fragmentation Pattern Analysis for Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to study the fragmentation patterns of (R)-8-Chlorochroman-4-amine. By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to elucidate the structure of the molecule and identify any derivatives or impurities that may be present. The fragmentation pattern provides a unique fingerprint for the compound and can be used to differentiate it from structurally related impurities that may have the same nominal mass.

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For this compound, which is a salt, understanding its crystalline structure is of paramount importance. A common and effective method for the purification and chiral enrichment of chroman-4-amines is through the formation of diastereomeric salts with a chiral acid, followed by crystallization. researchgate.netlookchem.com

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the solid form of this compound. XRPD provides information on the crystalline or amorphous nature of the material and can identify different polymorphic forms. DSC is used to determine the melting point and to detect phase transitions, while TGA measures changes in weight as a function of temperature, indicating thermal stability and the presence of solvates. These techniques are essential for ensuring the consistency and quality of the solid form of the compound.

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules and for providing a detailed picture of the crystal lattice. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the precise positions of the atoms can be determined.

For this compound, a single-crystal X-ray diffraction study would be instrumental in unequivocally confirming the (R)-configuration at the C4 stereocenter. By analyzing the anomalous scattering of the X-rays, the absolute stereochemistry can be established. Furthermore, this analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles within the chroman ring system and the attached amine group. The data would also illuminate the intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride and the chlorine substituent, which dictate the packing of the molecules in the crystal lattice.

| Crystallographic Parameter | Description | Significance for this compound |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing arrangement. |

| Space Group | The specific symmetry group of the crystal. | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Essential for defining the crystal structure and calculating density. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal structure. | A value close to zero would confirm the (R)-enantiomer. |

| Hydrogen Bonding Network | The pattern of hydrogen bonds between molecules in the crystal. | Crucial for understanding crystal stability and solubility. |

Note: As of the latest available data, specific crystallographic data for this compound has not been publicly disclosed in peer-reviewed literature. The table above represents the type of data that would be obtained from such an analysis.

Solid-State NMR Spectroscopy for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit varying solubility, stability, and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing and differentiating polymorphs.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of each nucleus in the solid state. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Each unique carbon or nitrogen atom in the crystal lattice would give rise to a distinct resonance in the spectrum. Polymorphs, having different crystal packing and intermolecular interactions, would result in different chemical shifts for the corresponding nuclei. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance signal intensity and resolution.

| ssNMR Technique | Information Gained | Application to this compound |

| ¹³C CP-MAS | Number of crystallographically inequivalent carbon atoms. | Differentiation of polymorphs based on chemical shift differences. |

| ¹⁵N CP-MAS | Information about the environment of the nitrogen atom in the amine hydrochloride. | Probing hydrogen bonding interactions and identifying polymorphic forms. |

| Proton Spin-Lattice Relaxation Time (T₁H) | Insights into molecular dynamics and packing efficiency. | Distinguishing between polymorphs with different molecular motions. |

Note: Specific solid-state NMR data for this compound is not currently available in published research. The table outlines the expected application and utility of the technique.

Advanced Spectroscopic Techniques for Mechanistic Studies

Understanding the formation of this compound and the kinetics of this process is essential for optimizing its synthesis. In situ and time-resolved spectroscopic methods allow for real-time monitoring of chemical reactions, providing valuable mechanistic insights.

In Situ NMR Spectroscopy for Reaction Monitoring

In situ NMR spectroscopy involves acquiring NMR spectra directly from a reacting mixture. This technique allows for the identification and quantification of reactants, intermediates, and products as the reaction progresses, without the need for sampling and quenching.

For the synthesis of this compound, for example, in a reductive amination process, in situ ¹H or ¹⁹F NMR (if a fluorine-containing reagent is used) could be employed to monitor the disappearance of the starting material and the appearance of the product in real-time. This would enable the identification of any transient intermediates and provide data to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

| Reaction Parameter Monitored | In Situ NMR Data | Significance for Synthesis Optimization |

| Reactant Consumption | Decrease in the integral of reactant signals over time. | Determination of reaction rate and endpoint. |

| Product Formation | Increase in the integral of product signals over time. | Calculation of yield and identification of reaction kinetics. |

| Intermediate Detection | Appearance and disappearance of transient signals. | Elucidation of the reaction mechanism. |

Note: No specific in situ NMR studies for the synthesis of this compound have been published. The table illustrates the potential of this technique.

Time-Resolved Spectroscopy for Kinetic Analysis

Time-resolved spectroscopy techniques, such as stopped-flow UV-Vis or fluorescence spectroscopy, are used to study the kinetics of fast chemical reactions. These methods involve rapidly mixing the reactants and then monitoring the change in absorbance or fluorescence over time, on a millisecond to second timescale.

If the synthesis of this compound or a subsequent reaction involving it has a chromophore that changes during the reaction, time-resolved UV-Vis spectroscopy could be used to determine the rate constants and the order of the reaction. This kinetic data is vital for understanding the reaction mechanism at a fundamental level and for scaling up the synthesis in a controlled and predictable manner.

| Kinetic Parameter | Method of Determination | Importance for Mechanistic Understanding |

| Rate Constant (k) | Fitting the change in absorbance/fluorescence vs. time to a rate law. | Quantifies the speed of the reaction. |

| Reaction Order | Analyzing the dependence of the reaction rate on reactant concentrations. | Reveals how the concentration of each reactant affects the reaction rate. |

| Activation Energy (Ea) | Studying the temperature dependence of the rate constant (Arrhenius plot). | Provides insight into the energy barrier of the reaction. |

Note: Published kinetic data from time-resolved spectroscopy for this compound is not available. The table demonstrates the type of information that can be obtained using this method.

The R 8 Chlorochroman 4 Amine Hcl Scaffold in the Context of Specific Chemical Classes

Relation to Flavonoid and Polyphenol Research (Structural Analogy)

The core structure of (R)-8-Chlorochroman-4-amine is the chroman ring, which is also the foundational backbone of flavonoids and many other polyphenolic compounds. This structural parallel makes it a valuable subject of study for chemists seeking to create synthetic analogues of natural products.

Flavonoids are a large class of natural products known for their diverse biological activities, which are largely attributed to the hydroxyl groups on their aromatic rings. Researchers have explored replacing these hydroxyl groups with amino groups to create "aminoflavonoids," which may exhibit modified or enhanced properties. nih.gov The amino groups can act as hydrogen bond donors and acceptors, similar to hydroxyls, but offer the advantage of forming more soluble salt forms, potentially improving bioavailability. nih.gov

The synthesis of aminated flavonoid analogues often involves multi-step processes. Common strategies include the reduction of nitro or azido (B1232118) groups that have been introduced onto the flavonoid skeleton. nih.gov Alternative, more efficient routes aim to introduce the amino functionalities earlier in the synthetic sequence. nih.gov For instance, a concise three-step synthesis of 3′,4′-diaminoflavone has been developed that bypasses the need for nitro group reduction, showcasing a more streamlined approach. nih.gov Other established methods for creating the core flavonoid structure, which could be adapted for aminated versions, include the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the Kostanecki method. mdpi.com Palladium-catalyzed reactions like the Suzuki–Miyaura coupling and Buchwald–Hartwig amination have also been employed to construct and functionalize flavonoid derivatives. mdpi.com The synthesis of the (R)-8-Chlorochroman-4-amine scaffold itself represents the creation of a simplified, aminated analogue of the flavan (B184786) nucleus, providing a building block for more complex structures.

The chroman ring is a privileged structure found in a variety of natural products. The most well-known examples are the tocopherols (B72186) (Vitamin E), which are characterized by a chroman ring with a hydroxyl group at the 6-position and a long aliphatic tail. Other naturally occurring chromans are found in various plants and fungi.

When compared to these natural scaffolds, (R)-8-Chlorochroman-4-amine presents several key differences and similarities.

Core Structure: Both share the fundamental bicyclic chroman ring system, consisting of a dihydropyran ring fused to a benzene (B151609) ring.

Substitution: Naturally occurring chromans are typically oxygenated on the aromatic ring (e.g., the 6-hydroxyl of tocopherols). In contrast, the subject compound possesses a chlorine atom at the 8-position. The introduction of a halogen, like chlorine, is a common strategy in medicinal chemistry to modulate a molecule's electronic and lipophilic properties. mdpi.comnih.gov

Chiral Center: (R)-8-Chlorochroman-4-amine features a chiral center at the C4 position due to the amine group. This is distinct from many common natural chromans like α-tocopherol, where the primary chirality is at the C2 position. However, the existence of chiral centers is a shared feature of many complex natural products.

Functional Group: The primary amine at C4 is the most significant distinguishing feature. This group imparts basicity and a key point for further chemical modification, setting it apart from the phenolic or ether functionalities common in natural chromans.

| Feature | (R)-8-Chlorochroman-4-amine HCl | α-Tocopherol (Vitamin E) |

| Core Scaffold | Chroman | Chroman |

| Key Substituent (Aromatic Ring) | 8-Chloro | 6-Hydroxy, 5,7,8-Trimethyl |

| Key Substituent (Pyran Ring) | 4-Amino (as HCl salt) | 2-Methyl, 2-Phytyl tail |

| Primary Chiral Center | C4 (R-configuration) | C2 (R-configuration) |

Contribution to Chiral Amine Research

Chiral amines are of paramount importance in the pharmaceutical and fine chemical industries. york.ac.uknih.gov They are critical components of many drugs, representing a significant portion of all small-molecule pharmaceuticals. york.ac.ukresearchgate.net Furthermore, they serve as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis. acs.orgsigmaaldrich.com

The search for novel chiral amine scaffolds is a continuous effort in synthetic chemistry to expand the toolbox for drug discovery and asymmetric catalysis. researchgate.net (R)-8-Chlorochroman-4-amine contributes to this field by providing a semi-rigid, bicyclic scaffold with a defined stereocenter. nih.govbldpharm.com The constrained conformation of the chroman ring system can lead to improved stereochemical control in reactions where it is used as a ligand or building block. The presence of both the chloro-substituent and the amine group offers two distinct points for modification, allowing for the fine-tuning of steric and electronic properties. The development of synthetic routes to such chiral chroman derivatives is considered a valuable addition to the construction of useful chiral scaffolds. nih.gov

Chiral amines and their derivatives are widely used as catalysts or ligands in a variety of asymmetric reactions, including hydrogenations, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. acs.orgalfachemic.com Chiral primary amines, for instance, can catalyze reactions by forming enamine or imine intermediates with substrates, thereby activating them for stereoselective transformations. alfachemic.com